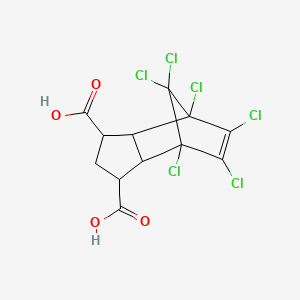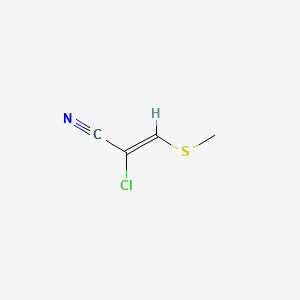
2-Chloro-3-(methylthio)-2-propenenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(methylthio)-2-propenenitrile is an organic compound with the molecular formula C4H4ClNS It is characterized by the presence of a chloro group, a methylthio group, and a nitrile group attached to a propenenitrile backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(methylthio)-2-propenenitrile typically involves the reaction of 2-chloroacrylonitrile with methylthiol in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a base like sodium hydroxide or potassium carbonate. The reaction is carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2-Chloro-3-(methylthio)-2-propenenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Amines, thiols, alkoxides, solvents like ethanol or methanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-3-(methylthio)-2-propenenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Chloro-3-(methylthio)-2-propenenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methylthio groups can participate in various chemical interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding with target molecules. These interactions can modulate the activity of the target molecules and lead to the observed biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-3-methylthiophene: Similar structure but lacks the nitrile group.
2-Chloro-3-methylpentane: Similar chloro and methyl groups but different backbone structure.
1-Chloro-4-ethylcyclohexane: Contains a chloro group but different overall structure.
Uniqueness
2-Chloro-3-(methylthio)-2-propenenitrile is unique due to the presence of both a nitrile and a methylthio group on a propenenitrile backbone. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
127729-12-8 |
|---|---|
分子式 |
C4H4ClNS |
分子量 |
133.60 g/mol |
IUPAC名 |
(Z)-2-chloro-3-methylsulfanylprop-2-enenitrile |
InChI |
InChI=1S/C4H4ClNS/c1-7-3-4(5)2-6/h3H,1H3/b4-3- |
InChIキー |
MMKRMVVQJFFOEP-ARJAWSKDSA-N |
異性体SMILES |
CS/C=C(/C#N)\Cl |
正規SMILES |
CSC=C(C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



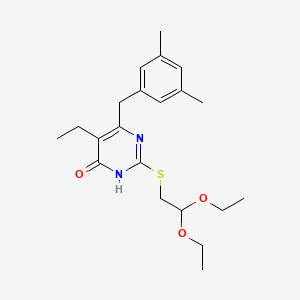
![3-[o-(hexadecyloxy)phenyl]-3-oxo-N-(4-phenylthiazol-2-yl)propionamide](/img/structure/B12684132.png)
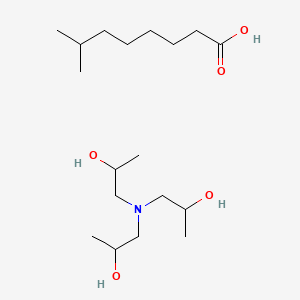
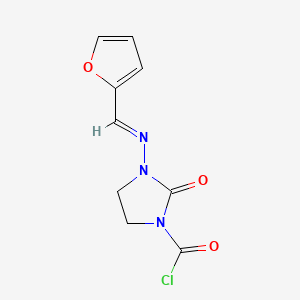
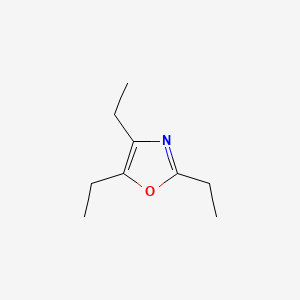
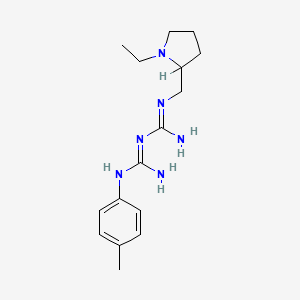
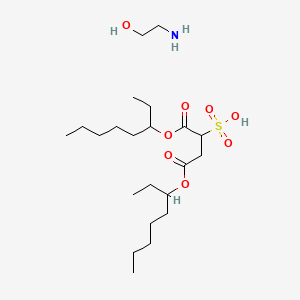
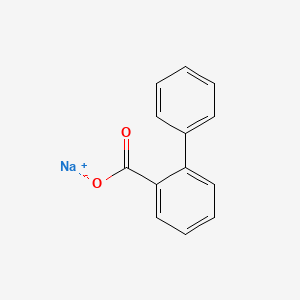
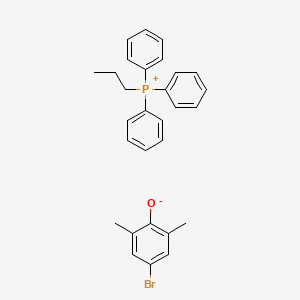
![zinc;tricyclo[5.2.1.02,6]decane-3,4-dicarboxylate](/img/structure/B12684177.png)


